Trans-(4-pentylcyclohexyl)methanamine: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Applications
Trans-(4-pentylcyclohexyl)methanamine: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Applications
Executive Summary
Trans-(4-pentylcyclohexyl)methanamine (Formula: C₁₂H₂₅N) is a highly versatile, aliphatic primary amine characterized by its rigid, linear trans-1,4-disubstituted cyclohexane core. Serving as a critical building block in both advanced materials science and neuropharmacology, this compound bridges the gap between structural anisotropy required for liquid crystals and the lipophilic requirements for blood-brain barrier (BBB) penetration in drug design. This whitepaper provides an in-depth analysis of its physicochemical properties, validated synthesis protocols, and mechanistic applications.
Structural and Physicochemical Profiling
The defining feature of trans-(4-pentylcyclohexyl)methanamine is its stereochemistry. The trans-1,4-disubstitution locks the cyclohexane ring into a highly stable diequatorial chair conformation . By placing both the bulky pentyl chain and the aminomethyl group in equatorial positions, the molecule avoids severe 1,3-diaxial steric clashes. This thermodynamic preference enforces a linear molecular geometry, which is the foundational basis for its utility in liquid crystal mesogens and highly specific receptor-binding pockets.
Quantitative Physicochemical Data
The following table summarizes the core physical and chemical properties of the compound, synthesized from structural estimations and behavior of homologous aliphatic amines.
| Property | Value | Rationale / Scientific Significance |
| Molecular Formula | C₁₂H₂₅N | - |
| Molecular Weight | 183.34 g/mol | - |
| Appearance | Colorless liquid to low-melting solid | Typical phase state for mid-chain, highly lipophilic aliphatic primary amines at standard temperature and pressure. |
| Boiling Point | ~255–265 °C (760 mmHg) | Elevated boiling point driven by strong intermolecular hydrogen bonding from the primary amine headgroup. |
| LogP (Octanol/Water) | ~4.1 (Estimated) | High lipophilicity driven by the pentylcyclohexyl tail; a critical parameter for ensuring rapid blood-brain barrier (BBB) penetration. |
| pKa (Conjugate Acid) | ~10.4–10.6 | Acts as a strong organic base. At physiological pH (7.4), it exists predominantly as a protonated cation, influencing receptor electrostatics. |
| Stereochemistry | trans-1,4-diequatorial | Maximizes thermodynamic stability and structural linearity, essential for optical anisotropy in materials. |
Synthesis and Isolation Protocols
The most robust method for synthesizing trans-(4-pentylcyclohexyl)methanamine is the reduction of trans-4-pentylcyclohexanecarbonitrile using Lithium Aluminum Hydride (LiAlH₄).
Methodological Causality & The Fieser Quench
A common failure point in the reduction of aliphatic nitriles is the isolation phase. Standard aqueous quenching of LiAlH₄ often produces a thick, gelatinous aluminum hydroxide emulsion that traps the product and clogs filters. To circumvent this, the protocol below employs the Fieser Quench (also known as the n,n,3n method). By adding specific stoichiometric ratios of water and sodium hydroxide, the aluminum byproducts are forced to crystallize into a granular, easily filterable aluminate salt. This ensures a self-validating, high-yield isolation without mechanical loss.
Step-by-Step Reduction Protocol
-
Preparation & Inert Atmosphere : Flame-dry a 250 mL three-neck round-bottom flask. Flush thoroughly with Argon or N₂.
-
Hydride Suspension : Suspend 1.0 molar equivalent of LiAlH₄ in anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF) at 0 °C using an ice bath. Causality: The low temperature controls the initial exothermic reaction and prevents ether boil-off.
-
Substrate Addition : Dissolve 1.0 equivalent of trans-4-pentylcyclohexanecarbonitrile in anhydrous Et₂O. Add this solution dropwise to the stirring LiAlH₄ suspension over 30 minutes.
-
Reaction Propagation : Remove the ice bath and allow the mixture to warm to room temperature. Attach a reflux condenser and gently reflux for 4–6 hours. Monitor completion via TLC (using a ninhydrin stain to detect the emerging primary amine).
-
The Fieser Quench (Critical Step) : Cool the reaction back to 0 °C. For every x grams of LiAlH₄ used, sequentially and slowly add:
-
x mL of distilled H₂O
-
x mL of 15% aqueous NaOH
-
3x mL of distilled H₂O
-
-
Isolation : Stir the quenched mixture vigorously for 15 minutes until the precipitate turns stark white and granular. Filter the mixture through a pad of Celite. Wash the filter cake thoroughly with hot Et₂O to extract any trapped amine.
-
Purification : Dry the combined organic filtrate over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude amine can be purified via vacuum distillation or by forming the hydrochloride salt (using ethereal HCl), recrystallizing, and subsequently neutralizing.
Fig 1: Stepwise reduction workflow of trans-4-pentylcyclohexanecarbonitrile to the target amine.
Applications in Advanced Materials and Pharmacology
The unique structural dichotomy of trans-(4-pentylcyclohexyl)methanamine—combining a highly lipophilic, rigid tail with a polar, reactive headgroup—makes it a privileged scaffold in two distinct fields.
Neuropharmacology & Anticonvulsant Drug Design
In drug development, the trans-4-pentylcyclohexyl motif is heavily utilized to design lipophilic carriers capable of crossing the blood-brain barrier. Specifically, derivatives of trans-4-pentylcyclohexylmethylamine have been patented for their potent anticonvulsant properties, acting as targeted inhibitors of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor ()[1].
The rationale behind this application is rooted in the efficacy of the medium-chain triglyceride (MCT) ketogenic diet, which is used to treat drug-resistant epilepsy. The diet elevates medium-chain fatty acids in the blood, which subsequently modulate neuronal excitability. By mimicking these medium-chain aliphatic structures while incorporating the rigid cyclohexane spacer and an amine for receptor anchoring, researchers have developed highly specific AMPA receptor antagonists[1].
Liquid Crystal (LC) Mesogens
In materials science, the linear geometry of the trans-diequatorial cyclohexane ring is a classic mesogenic core used in the synthesis of nematic liquid crystals. The primary amine serves as a reactive handle to couple with aromatic acid chlorides or aldehydes, forming extended conjugated systems (amides or imines). The aliphatic pentyl tail enhances the optical anisotropy and lowers the melting point of the resulting liquid crystal phase, a structural principle widely demonstrated in analogous phenyl-cyclohexyl systems ()[2].
Fig 2: Structure-property relationships driving applications in materials and pharmacology.
Analytical Characterization and Validation
To ensure the integrity of the synthesized compound, rigorous analytical validation is required. The stereochemistry must be explicitly confirmed to guarantee the trans configuration.
-
¹H NMR Spectroscopy (Self-Validating Stereochemistry) : The trans-1,4-disubstitution locks the ring into a diequatorial conformation. In the ¹H NMR spectrum, the axial protons at C1 (geminal to the aminomethyl group) and C4 (geminal to the pentyl group) will exhibit large axial-axial coupling constants ( J≈10−12 Hz) with their adjacent methylene protons. This specific splitting pattern is the definitive proof of the trans geometry, distinguishing it from the cis isomer (which would display significantly smaller equatorial-axial couplings). The -CH₂NH₂ protons typically appear as a doublet around 2.5–2.7 ppm.
-
Infrared (IR) Spectroscopy : The presence of the primary amine is confirmed by two distinct, sharp N-H stretching bands in the region of 3300 cm⁻¹ and 3400 cm⁻¹, alongside strong aliphatic C-H stretches just below 3000 cm⁻¹.
References
-
MacMillan, J. H. "Reduction of a benzonitrile; 1-[4-(trans-4-Pentylcyclohexyl)phenyl]methanamine". SyntheticPage 708. Available at:[Link]
- Walker, M. C., et al. "Anticonvulsant compound". US Patent 10,301,263 B2, Google Patents.
